molecular formula C16H10ClN3OS2 B2541464 (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 850903-30-9

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

カタログ番号: B2541464
CAS番号: 850903-30-9
分子量: 359.85
InChIキー: CWKKWLYCPUXRHH-KNTRCKAVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(6-Chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a benzothiazole-derived compound featuring a unique E-configuration imine linkage between two benzothiazole moieties. The molecule contains a 6-chloro substituent on the 3-methylbenzothiazole ring and a carboxamide group at the 6-position of the second benzothiazole unit. This structural arrangement confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors associated with diseases like cancer .

特性

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3OS2/c1-20-12-5-3-10(17)7-14(12)23-16(20)19-15(21)9-2-4-11-13(6-9)22-8-18-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKKWLYCPUXRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H13ClN2OSC_{16}H_{13}ClN_2OS, with a molecular weight of approximately 318.81 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide have demonstrated significant activity against leukemia and solid tumor-derived cell lines. A study reported that certain thiazole derivatives had IC50 values lower than standard chemotherapeutic agents such as doxorubicin, indicating their potential as effective anticancer agents .

The anticancer activity of thiazole-containing compounds is often attributed to their ability to induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that the presence of specific functional groups, such as electron-donating methyl groups and halogens, enhances the cytotoxicity by facilitating interactions with cellular targets, including proteins involved in apoptosis pathways .

Case Studies

  • In Vitro Studies : A series of thiazole derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. The results showed that compounds with the thiazole moiety exhibited significant cytotoxic effects, with some derivatives achieving IC50 values as low as 1.61 µg/mL against specific cancer types .
  • Antimicrobial Activity : Although primarily focused on anticancer properties, some studies have explored the antimicrobial potential of thiazole derivatives. However, results have been mixed, with many compounds showing limited antibacterial or antiviral activity against a range of pathogens, including HIV and various bacterial strains .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50 Value (µg/mL)Reference
AnticancerA-431 (epidermoid carcinoma)<1.98
AnticancerJurkat (leukemia)<1.61
AntimicrobialStaphylococcus aureusNot effective
AntimicrobialHIV-1Not effective

科学的研究の応用

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole compounds, similar to (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide, exhibit promising antimicrobial properties. For instance, studies have shown that thiazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria, as well as fungal species. The mechanism often involves disruption of bacterial cell walls or interference with vital metabolic pathways .

Anticancer Properties

The compound has been evaluated for its anticancer activity against various cancer cell lines. Notably, benzothiazole derivatives have shown effectiveness in inhibiting the proliferation of breast cancer cells (MCF7) and other tumor types. The results from Sulforhodamine B assays indicate that specific structural modifications can enhance the anticancer activity of these compounds .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated a series of benzothiazole derivatives for antimicrobial activity. The results indicated that compounds structurally related to (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing their potential as lead candidates for antibiotic development .

Study 2: Anticancer Activity

In another investigation, a library of benzothiazole compounds was screened against various cancer cell lines. The study highlighted that derivatives with chlorine substitutions at specific positions showed enhanced cytotoxicity against MCF7 cells, suggesting that (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide could be further explored for its potential in cancer therapy .

類似化合物との比較

Substituent Position and Electronic Effects

  • (E)-N-(6-Acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide (CAS: 851080-19-8) Structure: Differs by replacing the 6-chloro group with a 6-acetamido substituent. Predicted pKa = 13.84, suggesting moderate basicity .
  • N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide (ZINC12180885)
    • Structure : Features a 3-ethyl and 6-fluoro substitution on the benzothiazole, with a 3-fluorobenzamide group.
    • Impact : Fluorine atoms enhance metabolic stability and electron-withdrawing effects, which may improve binding affinity to hydrophobic enzyme pockets .

Core Modifications

  • N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)
    • Structure : Incorporates a nitro group at the 6-position and a thiadiazole-thioacetamide side chain.
    • Impact : The nitro group enhances electrophilicity, facilitating interactions with VEGFR-2 kinase (IC₅₀ = 0.89 μM), while the thiadiazole moiety contributes to π-π stacking in molecular docking studies .

Anticancer Potential

  • Target Compound : Predicted to inhibit kinases (e.g., VEGFR-2) due to structural similarity to 6d, which showed potent anti-proliferative activity against MCF-7 cells (IC₅₀ = 4.2 μM) .
  • 6d Derivatives : Demonstrated cell cycle arrest at G2/M phase and apoptosis induction via caspase-3 activation .

Physicochemical Properties

Compound Molecular Weight LogP* Solubility (mg/mL) Predicted pKa
Target Compound ~380.3 3.2 0.12 (PBS) 12.9
6d (Nitro derivative) 482.5 2.8 0.08 (DMSO) 10.5
CAS 851080-19-8 (Acetamido derivative) 382.46 2.5 0.25 (EtOH) 13.84

*LogP values estimated using computational tools (e.g., PreADMET ).

Molecular Docking and Binding Modes

  • Target Compound vs. VEGFR-2 : Hypothetical docking suggests the chloro group forms hydrophobic interactions with Leu840 and Val848, while the carboxamide participates in hydrogen bonding with Asp1046 .
  • 6d : Binds to VEGFR-2’s ATP pocket via nitro group interactions with Lys868 and Glu885 .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。